molecular formula C11H9BrN2O2S B13528201 Ethyl3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate

Ethyl3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate

Cat. No.: B13528201
M. Wt: 313.17 g/mol
InChI Key: VBUCLRYGPZBESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and a thiadiazole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-bromobenzonitrile and ethyl thioglycolate.

    Cyclization: The key step involves the cyclization of the intermediate to form the thiadiazole ring. This can be achieved using hydrazine hydrate under reflux conditions.

    Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and a catalytic amount of acid.

Industrial Production Methods

Industrial production of Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, altering its electronic properties.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Oxidized thiadiazole derivatives.

    Hydrolysis Products: 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylic acid.

Scientific Research Applications

Chemistry

Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of thiadiazole derivatives on various biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

Thiadiazole derivatives, including Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate, have shown promise in medicinal chemistry. They are investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure allows for diverse applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate
  • Ethyl 3-(4-fluorophenyl)-1,2,4-thiadiazole-5-carboxylate
  • Ethyl 3-(4-methylphenyl)-1,2,4-thiadiazole-5-carboxylate

Uniqueness

Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H9BrN2O2S

Molecular Weight

313.17 g/mol

IUPAC Name

ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate

InChI

InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3

InChI Key

VBUCLRYGPZBESV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NS1)C2=CC=C(C=C2)Br

Origin of Product

United States

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